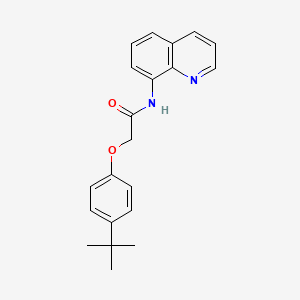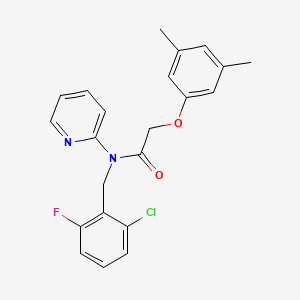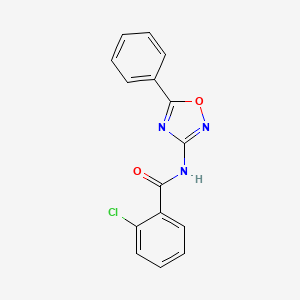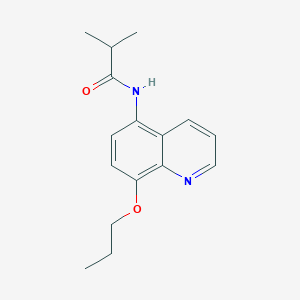![molecular formula C18H14ClN3O2S2 B11325113 5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11325113.png)
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a benzofuran ring, a thiadiazole ring, and a thiophene ring. The presence of these rings makes the compound highly versatile and useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is typically synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Final Coupling and Purification: The final compound is obtained by coupling the benzofuran, thiadiazole, and thiophene intermediates under specific conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Optimization of Reaction Conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and minimize by-products.
Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Quality Control: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl and nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of ethers and substituted thiadiazoles.
Aplicaciones Científicas De Investigación
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: Inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Bind to Receptors: Bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating cellular signaling pathways.
Induce Apoptosis: Induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparación Con Compuestos Similares
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-sulfonamide: Contains a sulfonamide group, which may alter its chemical reactivity and biological activity.
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-amine: Features an amine group, potentially affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H14ClN3O2S2 |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S2/c1-8-6-13-11(7-12(8)19)10(3)15(24-13)17(23)21-18-20-16(22-26-18)14-5-4-9(2)25-14/h4-7H,1-3H3,(H,20,21,22,23) |
Clave InChI |
XHSWAXNRNFOVDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11325043.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11325059.png)
![1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11325067.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11325074.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11325076.png)

![Methyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11325084.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11325100.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325103.png)

![N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11325106.png)

